molecular formula C7H15ClO2S B2374951 1-(2-Chloroethylsulfonyl)pentane CAS No. 59681-99-1

1-(2-Chloroethylsulfonyl)pentane

Cat. No. B2374951
CAS RN: 59681-99-1
M. Wt: 198.71
InChI Key: MCLZQUCKEGCPPU-UHFFFAOYSA-N
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Description

“1-(2-Chloroethylsulfonyl)pentane” is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 . It is also known as (2-chloroethyl)(pentyl)sulfane .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloroethylsulfonyl)pentane” is linear, similar to that of butane, but one carbon atom longer . The conformation (shape) of pentane is linear, similar to that of butane, but one carbon atom longer .


Chemical Reactions Analysis

The chemical reactions of “1-(2-Chloroethylsulfonyl)pentane” could potentially involve electrophilic aromatic substitution . In these reactions, an electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .

properties

IUPAC Name

1-(2-chloroethylsulfonyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO2S/c1-2-3-4-6-11(9,10)7-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLZQUCKEGCPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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